Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a benzyl group, and a methoxy group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-methoxybenzyl)-3-methylpiperazine-1-carboxylate
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C18H27NO3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-17(2,3)22-16(20)19-12-10-18(21-4,11-13-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3 |
InChI Key |
GOLZVFPTOFJHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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